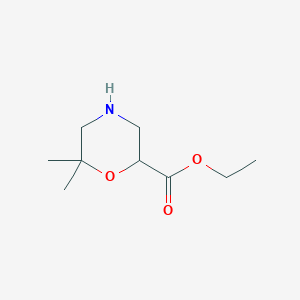
Ethyl 6,6-dimethylmorpholine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6,6-dimethylmorpholine-2-carboxylate, also known as DDM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DDM is a cyclic tertiary amine, which is widely used as a catalyst in organic synthesis reactions. In
Mecanismo De Acción
The mechanism of action of Ethyl 6,6-dimethylmorpholine-2-carboxylate as a catalyst involves the formation of a reactive intermediate, which undergoes various transformations to produce the desired product. Ethyl 6,6-dimethylmorpholine-2-carboxylate acts as a Lewis base, which activates the substrate by coordinating with the carbonyl group. The resulting intermediate undergoes various transformations, including ring-opening, cyclization, and rearrangement reactions, to produce the final product.
Biochemical and Physiological Effects:
Ethyl 6,6-dimethylmorpholine-2-carboxylate has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. However, studies have shown that Ethyl 6,6-dimethylmorpholine-2-carboxylate can cause mild irritation to the skin and eyes upon contact. Furthermore, Ethyl 6,6-dimethylmorpholine-2-carboxylate has been shown to have no significant effects on the biochemical and physiological processes in living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 6,6-dimethylmorpholine-2-carboxylate has several advantages as a catalyst, including its high efficiency, selectivity, and ease of handling. Additionally, Ethyl 6,6-dimethylmorpholine-2-carboxylate is readily available and relatively inexpensive, making it an attractive option for laboratory experiments. However, Ethyl 6,6-dimethylmorpholine-2-carboxylate has some limitations, including its sensitivity to air and moisture, which can affect its stability and reactivity. Moreover, Ethyl 6,6-dimethylmorpholine-2-carboxylate requires careful handling and storage to prevent degradation.
Direcciones Futuras
The potential applications of Ethyl 6,6-dimethylmorpholine-2-carboxylate in various fields provide ample opportunities for future research. One possible direction is the development of novel Ethyl 6,6-dimethylmorpholine-2-carboxylate-based catalysts with improved efficiency and selectivity. Additionally, Ethyl 6,6-dimethylmorpholine-2-carboxylate can be used as a scaffold for the development of new drugs with improved pharmacological properties. Moreover, Ethyl 6,6-dimethylmorpholine-2-carboxylate can be used in the preparation of functional materials with unique properties, including stimuli-responsive materials and optoelectronic devices.
Conclusion:
In conclusion, Ethyl 6,6-dimethylmorpholine-2-carboxylate is a highly efficient and selective catalyst with potential applications in various fields. The synthesis method of Ethyl 6,6-dimethylmorpholine-2-carboxylate involves a multi-step process, and its mechanism of action involves the formation of a reactive intermediate. Ethyl 6,6-dimethylmorpholine-2-carboxylate has been extensively studied for its potential applications in organic synthesis, drug discovery, and material science. Furthermore, Ethyl 6,6-dimethylmorpholine-2-carboxylate has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. The potential applications of Ethyl 6,6-dimethylmorpholine-2-carboxylate provide ample opportunities for future research, including the development of novel catalysts, drugs, and functional materials.
Métodos De Síntesis
Ethyl 6,6-dimethylmorpholine-2-carboxylate is synthesized through a multi-step process involving the reaction of ethyl-2-bromoacetate with 2-amino-2-methyl-1-propanol to produce ethyl 2-(2-hydroxy-2-methylpropyl) acetate. The intermediate is then treated with sodium hydride and 1,3-dimethyl-2-imidazolidinone to produce Ethyl 6,6-dimethylmorpholine-2-carboxylate.
Aplicaciones Científicas De Investigación
Ethyl 6,6-dimethylmorpholine-2-carboxylate has been extensively studied for its potential applications in various fields such as organic synthesis, drug discovery, and material science. Ethyl 6,6-dimethylmorpholine-2-carboxylate is a highly efficient and selective catalyst for the synthesis of various organic compounds, including β-lactams, pyrazolines, and pyrimidines. Additionally, Ethyl 6,6-dimethylmorpholine-2-carboxylate has been used as a chiral auxiliary in asymmetric synthesis reactions. Furthermore, Ethyl 6,6-dimethylmorpholine-2-carboxylate has been investigated for its potential applications in drug discovery, where it has shown promising results as a scaffold for the development of novel drugs. Moreover, Ethyl 6,6-dimethylmorpholine-2-carboxylate has been used in the preparation of various functional materials, including polymers and nanoparticles.
Propiedades
IUPAC Name |
ethyl 6,6-dimethylmorpholine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-4-12-8(11)7-5-10-6-9(2,3)13-7/h7,10H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDUFUCXIYDVLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC(O1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6,6-dimethylmorpholine-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,5-Dimethoxyphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2860206.png)
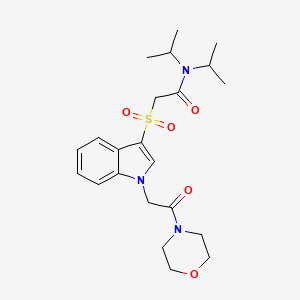
![N-(3-ethoxypropyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2860210.png)
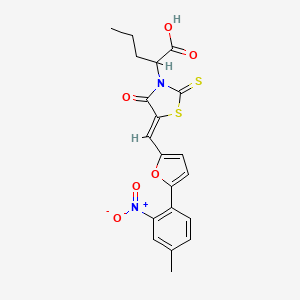
![5-[(2-chloro-6-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2860214.png)
![2-(3-Methoxyphenyl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2860215.png)
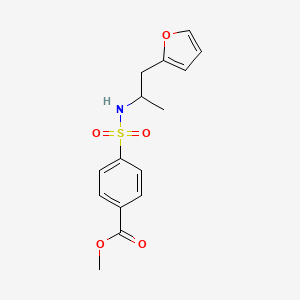
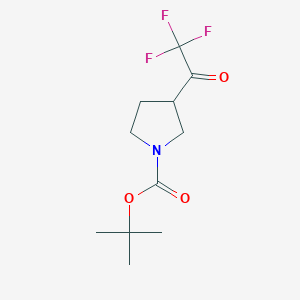
![8-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one;hydrochloride](/img/structure/B2860218.png)
![4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2860220.png)
![N-[1-(2-ethyl-1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2860221.png)
![2-[3-(Oxolan-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine;dihydrochloride](/img/structure/B2860224.png)

![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2860226.png)